Glycosylasparaginase Specific Activity: H-Asp(AMC)-OH Versus Class Benchmark
H-Asp(AMC)-OH serves as the established fluorometric substrate for recombinant human glycosylasparaginase (AGA), with a reported specific activity of >300 pmol/min/μg under standardized assay conditions . This value represents the class benchmark for AGA substrate turnover, though direct head-to-head kinetic comparisons (Km, kcat) with alternative glycosylasparaginase substrates are not reported in the primary literature [1]. In contrast, extended peptide substrates containing Asn at P1 (e.g., Z-Ala-Ala-Asn-AMC) are preferentially recognized by legumain (asparaginyl endopeptidase) rather than glycosylasparaginase, with legumain exhibiting strict asparaginyl bond specificity under neutral to mildly acidic conditions and only slow aspartyl cleavage at pH < 4.5 [2].
| Evidence Dimension | Specific activity toward recombinant human glycosylasparaginase |
|---|---|
| Target Compound Data | >300 pmol/min/μg |
| Comparator Or Baseline | Class benchmark for AGA fluorometric assay; no published direct comparator data |
| Quantified Difference | Not applicable—direct comparator data unavailable |
| Conditions | Recombinant human glycosylasparaginase (AGA), fluorometric assay with AspAMC as substrate |
Why This Matters
Procurement of H-Asp(AMC)-OH is justified for glycosylasparaginase assays based on established diagnostic protocol validation and commercial availability with documented specific activity benchmarks, whereas alternative P1-Asn substrates lack demonstrated utility for this enzyme system.
- [1] Mononen I, et al. A Fluorometric Assay for Glycosylasparaginase Activity and Detection of Aspartylglycosaminuria. Anal Biochem. 1993;208(2):372-374. View Source
- [2] Dall E, Brandstetter H. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation. Proc Natl Acad Sci USA. 2013;110(27):10940-10945. View Source
